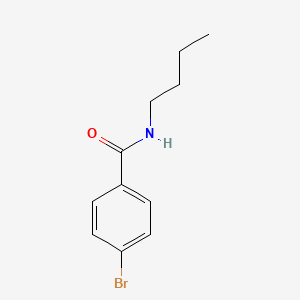

4-bromo-N-butylbenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromobenzamide derivatives is well-documented in the provided literature. For instance, the synthesis of a novel hydrazone Schiff base compound, which is a derivative of bromobenzamide, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another study reports the synthesis of methyl 4-tri-n-butylstannylbenzoate, a compound related to bromobenzamides, through the reaction of methyl 4-bromobenzamide with hexabutylditin and a palladium catalyst . Additionally, the palladium-catalyzed direct arylation of heteroarenes by bromobenzamides has been achieved, indicating the reactivity of such compounds in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of bromobenzamide derivatives has been investigated using various techniques. The crystal structure of a bromobenzamide derivative was determined by single crystal XRD, revealing that it crystallizes in the monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions, such as O-H...N and C-H...O . These findings suggest that 4-Bromo-N-butylbenzamide may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of bromobenzamide derivatives is highlighted in several studies. For example, the iodination of methyl 4-tri-n-butylstannylbenzoate, a related compound, was studied using N-chlorosuccinimide/NaI, demonstrating the potential for halogen exchange reactions . The direct arylation of heteroarenes by bromobenzamides without C-N bond formation or C-C coupling of two bromobenzamides was also observed . These studies indicate that 4-Bromo-N-butylbenzamide could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzamide derivatives can be inferred from their molecular structure and reactivity. The vibrational spectroscopic studies of a bromobenzamide derivative using FT-IR and FT-Raman spectral analysis, along with DFT calculations, provide insights into the electronic properties and global chemical reactivity descriptors of these compounds . Such analyses are crucial for understanding the behavior of 4-Bromo-N-butylbenzamide in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown promise as a therapeutic agent against type 2 diabetes and related metabolic disorders. It achieves this by dual activation of peroxisome proliferator-activated receptors (PPAR)-α/γ, leading to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake, thereby reducing plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice without causing severe weight gain or hepatomegaly (Jung et al., 2017).

Chemical Structure and Configuration

Research on N-alkyl-N-benzylbenzamides, including o-bromo-N-benzyl-N-t-butyl-benzamide, has focused on their configurational assignments and conformational studies. Techniques like NMR and X-ray crystallography have been employed, revealing details about their molecular structure and interactions, such as chirality and planarity deviations (Lewin et al., 1975).

Infrared Study in Solutions

N-butylbenzamide, including variants like NnBBA and NtBBA, has been studied for its behavior in solutions like CCl4-aromatic hydrocarbon systems. Infrared spectroscopy focusing on NH stretching vibration regions and other techniques like UV spectroscopy and gas chromatography have been used to explore 1:1 hydrogen-bonded complex formation with aromatic hydrocarbons (Nikolić et al., 1984).

Application in Organic Synthesis

4-Bromobenzamides have been used in palladium-catalyzed direct arylation of heteroarenes. This process allows for the synthesis of heteroaryl benzamides, demonstrating the compound's utility in creating complex organic molecules and facilitating reactions in organic chemistry (Chen et al., 2013).

Molecular Docking and Spectroscopic Analysis

N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational frequencies, electronic properties, and reactivity. Its potential in electro-optical applications and as an antibacterial drug has been explored through molecular docking, vibrational spectroscopic analysis, and computational methods (Dwivedi & Kumar, 2019).

Crystal Engineering and Halogen Bonding

Research on compounds like 4-bromobenzamide has been extended to crystal engineering, focusing on hydrogen and halogen bonding interactions. This includes studies on molecular tapes, crystal structure analysis, and the exploration of interactions like C–I⋯O, which are crucial for designing complex crystalline structures (Saha et al., 2005).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Eigenschaften

IUPAC Name |

4-bromo-N-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXNVNNPIUCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409078 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-butylbenzamide | |

CAS RN |

78080-34-9 | |

| Record name | 4-bromo-N-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)